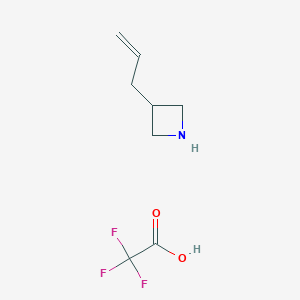

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid

Übersicht

Beschreibung

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is a compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . It is also known as 3-allylazetidine 2,2,2-trifluoroacetate. This compound is notable for its unique structure, which includes an azetidine ring and a trifluoroacetate group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid typically involves the reaction of azetidine with prop-2-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted azetidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Prop-2-en-1-yl)azetidine derivatives are being explored for their potential as therapeutic agents, particularly in the context of G protein-coupled receptor modulation. The compound has been identified as a potential Sphingosine-1-phosphate (S1P) receptor agonist, which is relevant for treating autoimmune diseases and vascular disorders .

Case Studies

- S1P Receptor Agonism : Research has shown that compounds similar to 3-(Prop-2-en-1-yl)azetidine can influence cellular processes such as platelet aggregation and endothelial cell chemotaxis, suggesting their utility in treating conditions like multiple sclerosis and other inflammatory diseases .

Organic Synthesis

Trifluoroacetic acid is widely used in organic synthesis due to its ability to act as a strong acid and solvent. It facilitates various reactions, including:

- Deprotection Reactions : TFA is often used to remove protecting groups in peptide synthesis, allowing for the selective cleavage of side-chain protecting groups without affecting the peptide backbone.

- Catalysis : Its strong acidity makes TFA an effective catalyst in several organic reactions, promoting the formation of desired products under mild conditions .

Theranostic Applications

Recent studies have highlighted the use of TFA as a theranostic agent for chemical ablation of solid tissues. The compound's efficacy was evaluated using fluorine-19 magnetic resonance imaging (19F-MRI), which allowed for real-time imaging of TFA distribution within tissues.

Research Findings

- In a study involving ex vivo porcine liver, TFA was injected at varying concentrations (0.25M to 2.0M), demonstrating effective tissue coagulation with minimal collateral damage .

| Concentration (M) | Tissue Damage Observed |

|---|---|

| 0.25 | Minimal damage |

| 0.5 | Cytoskeletal collapse |

| 1.0 | Significant damage |

| 2.0 | Extensive coagulation |

The study concluded that TFA could be utilized not only for therapeutic ablation but also for monitoring via imaging techniques, thus enhancing its clinical applicability .

Wirkmechanismus

The mechanism of action of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetate group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Prop-2-en-1-yl)azetidine hydrochloride

- 3-(Prop-2-en-1-yl)azetidine acetate

- 3-(Prop-2-en-1-yl)azetidine phosphate

Uniqueness

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. This makes it more suitable for certain applications compared to its analogs.

Biologische Aktivität

3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and stability under various conditions.

The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems.

Antiproliferative Activity

Research has demonstrated that 3-(Prop-2-en-1-yl)azetidine exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported its activity against the MCF-7 breast cancer cell line.

Key Findings:

- IC50 Values : The compound has shown IC50 values comparable to established chemotherapeutics, indicating potent antiproliferative activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspase activation and cell cycle arrest.

Stability Studies

Stability assessments reveal that 3-(Prop-2-en-1-yl)azetidine is resilient under various conditions:

- Acidic and Alkaline Conditions : The compound remains stable in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) environments for extended periods.

- Oxidative and Thermal Stability : It shows considerable stability when exposed to oxidative agents (3% H2O2) and elevated temperatures (60 °C).

Research Findings Overview

| Study | Cell Line | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Study A | MCF-7 | 3.9 | Apoptosis | Comparable to CA-4 |

| Study B | MDA-MB-231 | 0.126 | Cell cycle arrest | Significant selectivity over non-cancer cells |

| Study C | Various | Varies | Apoptosis induction | Effective against multidrug-resistant strains |

Case Studies

-

MCF-7 Breast Cancer Cells :

- In vitro tests indicated that treatment with 3-(Prop-2-en-1-yl)azetidine led to a dose-dependent reduction in cell viability.

- Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

-

Antimicrobial Activity :

- Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

- Minimum inhibitory concentration (MIC) values indicate moderate antibacterial efficacy.

Eigenschaften

IUPAC Name |

3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWLDBPVYSBGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.